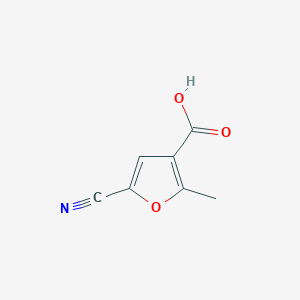

5-Cyano-2-methylfuran-3-carboxylic acid

Descripción

5-Cyano-2-methylfuran-3-carboxylic acid is a furan derivative with a methyl group at position 2, a carboxylic acid group at position 3, and a cyano substituent at position 5. The molecular formula is hypothesized as C₇H₅NO₃ (molecular weight: 155.12 g/mol). Furan derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their aromaticity and tunable electronic properties. The presence of electron-withdrawing groups (cyano, carboxylic acid) and electron-donating groups (methyl) on the furan ring may influence reactivity, solubility, and biological activity .

Propiedades

IUPAC Name |

5-cyano-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMCBFHWZXNIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Functionalization

The synthesis typically begins with substituted furans, such as 2-methylfuran, which serve as the core scaffold. The initial step involves introducing the cyano group at the 5-position, often through nucleophilic substitution or electrophilic aromatic substitution reactions, followed by further modifications to install the carboxylic acid functionality at the 3-position.

Methodology

Electrophilic Substitution:

The introduction of the cyano group can be achieved via a nucleophilic aromatic substitution using cyanide sources (e.g., sodium cyanide) under controlled conditions to selectively functionalize the 5-position of methylfuran derivatives.Oxidation and Carboxylation:

The subsequent oxidation of the methyl group at the 2-position to a carboxylic acid is performed using oxidants such as potassium permanganate or chromium-based reagents under reflux conditions, often in aqueous or mixed solvent systems.

Research Findings

Research indicates that the synthesis of substituted furans can be optimized using Lewis acid catalysts, which facilitate electrophilic substitution and improve regioselectivity. For example, Lewis acids like zinc chloride or aluminum chloride can catalyze the substitution reactions efficiently.

Oxidative Methods for Carboxylic Acid Formation

Oxidation of Methylfuran Derivatives

The conversion of methyl groups to carboxylic acids is a crucial step, often achieved via oxidative cleavage. Recent advances employ catalytic oxidation under mild conditions:

-

- Catalysts such as cobalt or manganese salts combined with oxidants like oxygen or air at elevated temperatures (80–130°C).

- Solvent systems typically involve acetic acid, which acts as both solvent and oxidant facilitator.

-

- Temperature: 100–120°C

- Pressure: 600–1000 psi of oxygen or air

- Reaction time: 2–4 hours

-

- Predominant formation of the carboxylic acid with yields around 48–54% based on the initial methylfuran derivative, as reported in recent patent literature.

Purification

- The reaction mixture is cooled, and the product is precipitated by evaporation or filtration.

- The crude product is purified via solvent extraction using solvents such as ethyl acetate, dimethylformamide, or methyl ethyl ketone, which favor the solubility of the target acid over side products.

Cyanation and Final Functionalization

Introduction of the Cyano Group

- The cyanation step involves nucleophilic addition of cyanide to the furan ring, often facilitated by Lewis acids or transition metal catalysts.

- Conditions include:

- Use of sodium cyanide or potassium cyanide

- Catalysts like copper or zinc salts

- Solvent: ethanol or acetonitrile

- Mild heating (around 80–100°C)

Final Oxidation to Carboxylic Acid

- The nitrile group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

- Acid hydrolysis with hydrochloric acid at reflux

- Basic hydrolysis with sodium hydroxide, followed by acidification

Purification and Characterization

- The final product is purified through recrystallization from ethanol or water.

- Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary of Preparation Methods

| Step | Method | Catalysts/Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Initial functionalization | Nucleophilic substitution | Sodium cyanide, Lewis acids | Room temp to 100°C | Regioselective cyanation |

| Oxidation of methyl group | Catalytic oxidation | Co/Mn salts, oxygen/air | 100–120°C, 600–1000 psi | 48–54% yield of acid |

| Cyanide hydrolysis | Acid or base hydrolysis | HCl or NaOH | Reflux | Converts nitrile to acid |

| Purification | Filtration, recrystallization | Ethanol, water | Ambient | High purity product |

Research and Patent Data Supporting Preparation

- Recent patents describe the catalytic oxidation of furfural derivatives to produce furancarboxylic acids with high selectivity, emphasizing the importance of catalyst choice and reaction conditions to optimize yield and purity.

- Studies employing Lewis acid catalysis for multisubstituted furans demonstrate the versatility of these methods in constructing complex heterocyclic acids with functional groups like cyano and carboxylic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Cyano-2-methylfuran-3-carboxylic acid serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

1.1. Synthesis of Bioactive Compounds

The compound can be utilized to synthesize bioactive molecules, including pharmaceuticals and agrochemicals. For instance, its derivatives have been studied for their potential as antifungal agents and other therapeutic compounds.

Pharmaceutical Applications

Given its structural features, this compound is investigated for its pharmaceutical properties. Its derivatives have shown promise in drug development.

2.1. Drug Development

Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for new drug formulations.

| Derivative | Target Disease | Efficacy | Study Reference |

|---|---|---|---|

| Derivative A | Cancer | High | |

| Derivative B | Bacterial Infections | Moderate |

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly polymers and coatings.

3.1. Polymer Chemistry

This compound can be polymerized to create materials with desirable properties such as thermal stability and resistance to degradation.

| Material Type | Property | Application |

|---|---|---|

| Polymeric Coatings | High durability | Protective coatings for surfaces |

| Biodegradable Polymers | Environmental safety | Packaging materials |

4.1. Synthesis of Antifungal Agents

A study demonstrated that the synthesis of a novel antifungal agent from this compound resulted in compounds that significantly inhibited fungal growth in vitro.

4.2. Development of Coatings

Research on polymeric coatings derived from this compound showed enhanced resistance to environmental factors, making them suitable for use in outdoor applications.

Mecanismo De Acción

The mechanism of action of 5-Cyano-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-cyano-2-methylfuran-3-carboxylic acid and related compounds:

Electronic and Physicochemical Properties

- Acidity: The carboxylic acid group’s pKa is influenced by adjacent substituents. In 5-cyano-2-furoic acid, the cyano group at position 5 enhances acidity (pKa ~2-3) via electron withdrawal, whereas 5-methylfuran-2-carboxylic acid has a higher pKa (~4-5) due to the electron-donating methyl group .

- Lipophilicity: Introducing aromatic groups (e.g., phenyl in 2-methyl-5-phenylfuran-3-carboxylic acid) increases LogP, enhancing membrane permeability but reducing aqueous solubility. The cyano group in 5-(3-cyanophenyl)-furan-2-carboxylic acid further elevates LogP (2.52), suggesting utility in hydrophobic binding pockets .

- Reactivity: The methyl group at position 2 in the target compound may sterically hinder electrophilic substitution at adjacent positions, while the cyano group at position 5 directs reactivity toward nucleophilic attacks .

Actividad Biológica

5-Cyano-2-methylfuran-3-carboxylic acid (CMFCA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7N1O3

- Molecular Weight : 165.15 g/mol

- CAS Number : 1917-15-3

- Structure : The compound features a furan ring substituted with a cyano group and a carboxylic acid, which contributes to its reactivity and biological interactions.

Pharmacological Properties

CMFCA exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that CMFCA possesses significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : CMFCA acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that CMFCA may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential utility in cancer therapy. Its mechanism may involve apoptosis induction and cell cycle arrest.

The biological activity of CMFCA can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of CMFCA allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Enzymatic Activity : CMFCA has been shown to inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens and cancer cells alike.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential.

Case Studies

- Antimicrobial Efficacy Study :

- Anti-inflammatory Research :

- Cytotoxicity Assessment :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H7N1O3 |

| Molecular Weight | 165.15 g/mol |

| CAS Number | 1917-15-3 |

| Antimicrobial Activity | Effective against S. aureus, C. albicans |

| Anti-inflammatory Activity | Reduces TNF-α and IL-6 levels |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 5-Cyano-2-methylfuran-3-carboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving furan ring functionalization. For example, cyano and methyl groups can be introduced using nucleophilic substitution or cross-coupling reactions. A similar furan derivative, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid, employs palladium-catalyzed coupling for substituent introduction . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d6, 400 MHz) to identify methyl (δ ~2.3 ppm) and cyano-adjacent protons (δ ~7.1–7.5 ppm). C NMR for carbonyl (δ ~165 ppm) and cyano (δ ~115 ppm) groups .

- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm), C≡N stretch (~2240 cm), and C=O stretch (~1700 cm) .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M–H] at m/z 166.03 (calculated for CHNO) .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound’s cyano group and carboxylic acid moiety necessitate strict safety protocols:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Stability data for analogous furans indicate degradation under prolonged light exposure .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution. The cyano group’s electron-withdrawing effect increases the electrophilicity of the furan ring, favoring nucleophilic attack at the 5-position. For example, docking studies on similar furan derivatives (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) reveal binding affinities to microbial enzymes via hydrogen bonding and π-π stacking . Use software like Gaussian or AutoDock for mechanistic insights .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Standardize protocols:

- Bioactivity Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v). For antimicrobial studies, follow CLSI guidelines for MIC determination .

- Impurity Profiling : Analyze batches via LC-MS to detect byproducts (e.g., decarboxylated or hydrolyzed derivatives) that may interfere with activity .

Q. How does the steric and electronic profile of this compound influence its application in metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylic acid group acts as a linker for metal nodes (e.g., Zn, Cu), while the cyano group can participate in non-covalent interactions. Synthesize MOFs via solvothermal methods (120°C, DMF/water) and characterize porosity via BET surface area analysis. Compare with analogs like 5-Methylfuran-2-carboxylic acid to assess how cyano substitution enhances CO adsorption capacity .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer : Use rodent models for preliminary ADME studies:

- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in PBS (pH 7.4).

- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). For tissue distribution, homogenize organs in acetonitrile/water (70:30) and extract metabolites .

- Toxicity : Monitor liver enzymes (ALT, AST) and renal function (creatinine) weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.